2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a benzodioxin ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with 4-methylpiperidine under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out at room temperature with continuous stirring for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen, using alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced forms of the benzodioxin ring.
Substitution: N-alkylated derivatives of the piperidine ring.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The benzodioxin ring can interact with hydrophobic pockets, while the piperidine moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the piperidine moiety.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin structure but with a different functional group.
2,3-Dihydro-1,4-benzoxathiine: Similar ring structure but with sulfur instead of oxygen.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone is unique due to the combination of the benzodioxin and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(17)14-10-18-12-4-2-3-5-13(12)19-14/h2-5,11,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDJKBQNGJFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57257952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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